3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-12-15(19)3-2-4-18(12)25(23,24)20-9-10-22-17(14-7-8-14)11-16(21-22)13-5-6-13/h2-4,11,13-14,20H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAQSJWMVEKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the chloro and benzenesulfonamide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides.
Scientific Research Applications
3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a pyrazole core but differs in substituents and functional groups:
- Sulfonamide vs. Sulfanyl Group : The target compound’s sulfonamide (-SO₂NH-) group provides stronger hydrogen-bonding capacity compared to the sulfanyl (-S-) group in the analogous compound, which may reduce solubility but enhance membrane permeability .
- Cyclopropyl vs.
- Ethyl Linker vs. Carbaldehyde : The ethyl chain in the target compound offers conformational flexibility, while the carbaldehyde (-CHO) group in the analogous compound may enable covalent interactions (e.g., Schiff base formation) with biological targets.
Table 1: Structural and Functional Comparison
Biological Activity
3-chloro-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, molecular mechanisms, and comparative studies with similar compounds.
Structural Characteristics
The compound features:
- Sulfonamide group : Known for its diverse pharmacological properties.
- Pyrazole moiety : Contributes to its anticancer and anti-inflammatory activities.
- Chloro-substituted benzene : Enhances reactivity and potential for further modifications.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity , particularly against various cancer cell lines. It has been shown to influence key signaling pathways, including the RET signaling pathway, which is implicated in several cancers.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW620 (Colorectal) | 1.46 | Inhibition of VEGFR-2 kinase |
| HeLa (Cervical) | 0.36 | CDK2 inhibition |
| A375 (Melanoma) | 1.8 | CDK9 inhibition |
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent . Its structural features allow it to modulate inflammatory pathways effectively, making it a candidate for treating conditions characterized by excessive inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific kinases involved in cell proliferation and survival, leading to reduced tumor growth.
- Signal Transduction Modulation : It modulates critical signaling pathways that regulate cellular responses to stress and inflammation.
- Interaction with Cellular Receptors : Preliminary studies suggest interactions with receptors that play roles in cancer progression and inflammatory responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds known for their biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-methylphenyl)-benzenesulfonamide | Sulfonamide group | Antimicrobial |
| 5-Methyl-3-(trifluoromethyl)pyrazole | Pyrazole ring | Anticancer |
| 3-Chloro-N-(2-pyridinyl)-benzenesulfonamide | Chlorinated benzene | Anti-inflammatory |
The distinct combination of a dicyclopropyl substituent on the pyrazole ring and the specific arrangement of functional groups sets this compound apart from others, potentially influencing its pharmacological profile and interaction mechanisms.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical settings:
- A study involving SW620 colorectal carcinoma xenografts demonstrated significant tumor growth reduction when treated with the compound at varying doses.
- Another investigation focused on its effects on HeLa cells , revealing potent inhibition of cellular proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
